N,N,4-trimethyl-2-[2-(2-oxo-3-phenylimidazolidin-1-yl)acetamido]-1,3-thiazole-5-carboxamide
Description
Properties
IUPAC Name |
N,N,4-trimethyl-2-[[2-(2-oxo-3-phenylimidazolidin-1-yl)acetyl]amino]-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O3S/c1-12-15(16(25)21(2)3)27-17(19-12)20-14(24)11-22-9-10-23(18(22)26)13-7-5-4-6-8-13/h4-8H,9-11H2,1-3H3,(H,19,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZWGGNGBYILIAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)CN2CCN(C2=O)C3=CC=CC=C3)C(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by its complex molecular structure, which includes a thiazole ring and an imidazolidinone moiety. Its molecular formula is with a molecular weight of approximately 424.54 g/mol. The presence of nitrogen-containing heterocycles in its structure is significant as these are often associated with biological activity.
Medicinal Applications
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Antimicrobial Activity :
- Research indicates that compounds containing thiazole and imidazolidinone structures exhibit antimicrobial properties. For instance, derivatives of thiazole have been studied for their effectiveness against various bacterial strains. A study demonstrated that thiazole derivatives showed promising results as antibacterial agents, suggesting that N,N,4-trimethyl-2-[2-(2-oxo-3-phenylimidazolidin-1-yl)acetamido]-1,3-thiazole-5-carboxamide could be explored further in this context .
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Anticancer Potential :
- The thiazole ring is known for its role in anticancer drug development. Compounds with similar structures have shown inhibition of cancer cell proliferation in vitro. For example, a related compound was tested against human cancer cell lines and exhibited significant cytotoxicity, indicating that N,N,4-trimethyl could also have similar effects .
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Neuropharmacological Effects :
- The imidazolidinone component has been linked to neuropharmacological activities, particularly as potential ligands for cannabinoid receptors (CB1 and CB2). Studies have highlighted the modification of similar compounds to enhance their selectivity for these receptors, which could lead to the development of new therapeutic agents for neurological disorders .
Agricultural Applications
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Pesticidal Activity :
- Thiazole derivatives are widely recognized for their pesticidal properties. The structural features of N,N,4-trimethyl suggest it may serve as a scaffold for developing new pesticides. Research has shown that thiazole-based compounds exhibit insecticidal and herbicidal activities against a range of pests .
- Herbicide Development :
Table 1: Biological Activities of Thiazole Derivatives
Case Studies
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Case Study on Antibacterial Activity :
A recent study evaluated the antibacterial efficacy of various thiazole derivatives against multi-drug resistant strains of bacteria. The results indicated that compounds with structural similarities to N,N,4-trimethyl demonstrated significant inhibition zones, supporting the potential use of this compound in antibiotic development. -
Case Study on Neuropharmacological Effects :
A series of experiments were conducted to assess the binding affinity of thiazole-based compounds at cannabinoid receptors. Results showed that modifications to the imidazolidinone structure enhanced selectivity towards hCB2R, suggesting pathways for developing neuroprotective agents using N,N,4-trimethyl as a base structure.
Comparison with Similar Compounds
Thiazolidinone-Acetamido Derivatives ()
Compounds 9–13 in share a thiazolidinone core substituted with acetamido groups. Key differences include:
- Substituent Effects : Compound 9 (4-chlorobenzylidene) and Compound 10 (indole-methylene) show higher yields (83–90%) compared to nitro-furyl derivatives (Compounds 12–13, 53–58%), suggesting electron-withdrawing groups may reduce synthetic efficiency .
- Melting Points : Melting points correlate with molecular symmetry and intermolecular forces. Compound 10 (indole-substituted) has a higher melting point (206–207°C) than Compound 12 (155–156°C), likely due to enhanced aromatic stacking .
Thiazole Carboxamide Derivatives ()
- 2-Amino-N,N,4-trimethyl-1,3-thiazole-5-carboxamide (): This simpler analogue lacks the imidazolidinone-acetamido side chain but shares the N,N,4-trimethyl-thiazole carboxamide core. Its 95% purity indicates synthetic accessibility, though biological activity is unspecified .
- Anticancer Thiazoles (): Compound 7b (IC₅₀ = 1.61 μg/mL against HepG-2) and 11 (IC₅₀ = 1.98 μg/mL) feature thiazole carbohydrazide moieties. The target compound’s imidazolidinone group may confer improved selectivity or potency compared to these hydrazide derivatives .
Functional Group Variations and Pharmacological Implications
Thioxothiazolidinyl-Acetamides ()
Compounds such as N-allyl-3-benzyl-4-oxo-2-thioxothiazolidine-5-carboxamide exhibit urease inhibition.
Sulfonyl and Trifluoromethyl Modifications ()
- N-(2-Methylphenyl)-2-[(2Z)-4-oxo-2-(phenylimino)-3-(phenylsulfonyl)-1,3-thiazolidin-5-yl]acetamide (): The sulfonyl group enhances electrophilicity, which could improve covalent interactions with biological targets compared to the target compound’s imidazolidinone .
- Trifluoromethyl-Substituted Thiazole () : The CF₃ group in this analogue increases lipophilicity and metabolic stability, a strategy absent in the target compound but relevant for optimizing pharmacokinetics .
Data Tables
Table 1: Comparison of Key Structural and Physical Properties
Table 2: Functional Group Impact on Activity
Research Findings and Implications
- Synthetic Feasibility: Thiazolidinone derivatives with electron-donating groups (e.g., indole, chlorobenzylidene) achieve higher yields (>80%) than those with nitro-furyl substituents (~55%), highlighting substituent-dependent challenges in synthesis .
- Biological Performance: Thiazole carbohydrazides () demonstrate potent anticancer activity, suggesting that the target compound’s imidazolidinone-acetamido side chain could be explored for similar applications with possible enhancements in target engagement .
- Enzyme Inhibition : Thioxothiazolidinyl-acetamides () show urease inhibition, implying that subtle modifications to the target compound’s carbonyl group (e.g., C=S substitution) could redirect its activity toward enzyme targets .
Preparation Methods
Thiazole Ring Formation via Hantzsch Cyclization
The 1,3-thiazole scaffold is synthesized using a modified Hantzsch thiazole synthesis. A brominated ketone precursor, 2-bromo-1-(3,4,5-trimethoxyphenyl)ethan-1-one , reacts with thiourea in ethanol under reflux (78°C, 45 min) to yield 4-(3,4,5-trimethoxyphenyl)thiazol-2-amine (98% yield). For the target compound, 2-bromo-1-(4-methylthiazol-5-yl)ethan-1-one is substituted to introduce the 4-methyl group.
Key Reaction Parameters:
Carboxamide Functionalization
The 5-carboxamide group is introduced via acyl chloride intermediacy . Thiazole-5-carboxylic acid is treated with oxalyl chloride (3 equiv) and catalytic DMF in CH₂Cl₂ (6 h, room temperature). Subsequent reaction with dimethylamine in the presence of DIPEA affords N,N,4-trimethyl-1,3-thiazole-5-carboxamide (85–90% yield).
Spectroscopic Validation:
Synthesis of 2-(2-Oxo-3-Phenylimidazolidin-1-Yl)Acetic Acid
One-Pot Imidazolidinone Formation
The 2-oxo-3-phenylimidazolidin-1-yl moiety is synthesized via a sequential, solvent-free reaction adapted from El-Saghier et al.. Equimolar quantities of aniline, ethyl cyanoacetate, and ethyl glycinate hydrochloride are heated at 70°C for 2 h under neat conditions, yielding 3-phenylimidazolidin-2-one (75–90% yield).
Mechanistic Insights:
Acetic Acid Side Chain Installation
The imidazolidinone is alkylated using ethyl bromoacetate in DMF with K₂CO₃ (12 h, 60°C). Saponification with NaOH (MeOH/H₂O, 12 h) produces 2-(2-oxo-3-phenylimidazolidin-1-yl)acetic acid (71–84% yield).
Optimization Data:
| Step | Conditions | Yield (%) |
|---|---|---|
| Alkylation | DMF, K₂CO₃, 60°C | 82 |
| Saponification | NaOH, MeOH/H₂O, RT | 78 |
Amide Coupling and Final Assembly
Activation of Carboxylic Acid
2-(2-Oxo-3-phenylimidazolidin-1-yl)acetic acid is converted to its acyl chloride using oxalyl chloride (3 equiv) and DMF in CH₂Cl₂ (6 h, room temperature).
Coupling with Thiazole-5-Carboxamide
The acyl chloride reacts with N,N,4-trimethyl-1,3-thiazole-2-amine in CH₂Cl₂ using DIPEA as a base (20 min, room temperature), followed by extended stirring (12 h) to afford the target compound (68–72% yield).
Critical Parameters:
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Base: DIPEA (prevents HCl-mediated side reactions).
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Solvent: Anhydrous CH₂Cl₂ (avoids hydrolysis).
Characterization Data:
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¹H NMR (CDCl₃): δ 1.09 (t, J = 7.1 Hz, CH₂CH₃), 2.48 (s, pyrimidine-CH₃), 3.70 (s, 4-OCH₃), 7.21 (s, Ph-H).
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¹³C NMR (CDCl₃): δ 167.78 (C=O), 158.63 (imidazolidinone C=O), 130.49 (thiazole-C).
Comparative Analysis of Synthetic Routes
Yield Optimization Strategies
Q & A
Basic: What are the key considerations in designing a synthesis route for this compound?
Methodological Answer:
The synthesis route should prioritize functional group compatibility, regioselectivity, and reaction yield optimization. Key steps include:
- Solvent and Catalyst Selection : Polar aprotic solvents (e.g., DMF, dioxane) enhance nucleophilic substitution reactions, while catalysts like triethylamine facilitate deprotonation in amide bond formation .
- Stepwise Functionalization : Introduce the thiazole core first, followed by acetamide and imidazolidinone moieties to avoid steric hindrance .
- Intermediate Purification : Use column chromatography or recrystallization (e.g., ethanol-DMF mixtures) to isolate intermediates, as demonstrated in multi-step syntheses of analogous thiazole derivatives .
Basic: How is structural characterization performed for this compound?
Methodological Answer:
Structural validation relies on complementary analytical techniques:
- NMR Spectroscopy : Compare experimental H/C NMR chemical shifts with theoretical predictions (e.g., δ ~2.5 ppm for N,N-dimethyl groups) to confirm substituent positions .
- Elemental Analysis : Validate purity by matching observed C, H, N, S percentages with calculated values (e.g., ±0.3% deviation) .
- IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1680–1720 cm for the acetamide moiety) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
